Tert-butyl 4-(1-aminoethyl)benzoate

Description

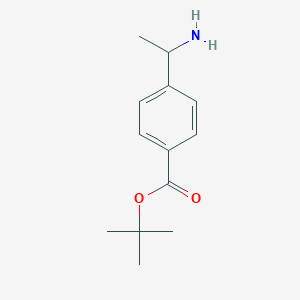

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(1-aminoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWGWHWMJCDRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Landscape of Substituted Benzoates: A Technical Guide to Tert-butyl 4-(1-aminoethyl)benzoate and Its Analogs

Introduction

This technical guide addresses the chemical compound "Tert-butyl 4-(1-aminoethyl)benzoate." An extensive search for this specific molecule, including its unique Chemical Abstracts Service (CAS) number, has not yielded a positive identification in publicly accessible chemical databases. This suggests that the compound may be novel, not widely commercially available, or referred to by a different systematic name.

For researchers, scientists, and drug development professionals, the absence of data on a target molecule necessitates a careful examination of structurally similar compounds. This guide provides a detailed overview of two closely related and commercially available analogs: Tert-butyl 4-aminobenzoate and Tert-butyl 4-(aminomethyl)benzoate . By presenting their properties, synthesis, and safety data, this document aims to provide a valuable resource for those interested in the potential characteristics and applications of benzoates with amino-functionalized substituents.

Physicochemical Properties of Analogs

The properties of these analogs provide a baseline for predicting the behavior of "this compound." The introduction of an ethyl group is expected to increase the molecular weight and potentially alter properties such as melting point, boiling point, and solubility.

| Property | Tert-butyl 4-aminobenzoate | Tert-butyl 4-(aminomethyl)benzoate |

| CAS Number | 18144-47-3[1][2][3] | 107045-28-3[4] |

| Molecular Formula | C₁₁H₁₅NO₂[1][3] | C₁₂H₁₇NO₂ |

| Molecular Weight | 193.24 g/mol [1] | 207.27 g/mol [4] |

| Melting Point | 108-110 °C | Not available |

| Boiling Point | 322.4 °C at 760 mmHg (Predicted) | Not available |

| Density | 1.078 g/cm³ (Predicted) | Not available |

| Appearance | White to off-white solid or crystalline powder | Not available |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | Not available |

Synthesis of Analogs

The synthesis of these analogs typically involves standard organic chemistry reactions. For instance, Tert-butyl 4-aminobenzoate can be synthesized from tert-butyl 4-nitrobenzoate via a reduction reaction.

General Experimental Protocol: Synthesis of Tert-butyl 4-aminobenzoate

Materials:

-

Tert-butyl 4-nitrobenzoate

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

Dissolve Tert-butyl 4-nitrobenzoate in methanol.

-

Carefully add 10% w/w Pd/C to the solution.

-

Evacuate the reaction flask and purge with nitrogen gas.

-

Re-evacuate the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, filter the mixture through Celite to remove the palladium catalyst.

-

Evaporate the solvent to yield the product, Tert-butyl 4-aminobenzoate, as a solid.

Safety and Handling

Both analogs present certain hazards, and it is reasonable to assume that "this compound" would have a similar hazard profile.

| Hazard Information | Tert-butyl 4-aminobenzoate | Tert-butyl 4-(aminomethyl)benzoate |

| Hazard Codes | Xi (Irritant)[3] | Not available |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin.[3] | Not available |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[3] | Not available |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Not available |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials.

Logical Workflow for Analog Characterization

The following diagram illustrates a logical workflow for the characterization and evaluation of a novel compound like "this compound," using its known analogs as a starting point.

Caption: A logical workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

While direct information on "this compound" is not currently available in the public domain, a comprehensive understanding of its closely related analogs, Tert-butyl 4-aminobenzoate and Tert-butyl 4-(aminomethyl)benzoate, provides a strong foundation for researchers. The data on their physicochemical properties, synthesis, and safety precautions offer valuable insights that can guide the design of future research, including the potential synthesis and characterization of the target molecule. As with any chemical research, all handling and synthesis should be conducted with appropriate safety measures in a controlled laboratory setting.

References

- 1. 4-氨基苯甲酸叔丁酯 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. tert-Butyl 4-aminobenzoate = 98.0 NT 18144-47-3 [sigmaaldrich.com]

- 3. Reliable Chemical Trading Partner, Professional 4-AMINOBENZOIC ACID TERT-BUTYL ESTER Supply [methylbenzoate-benzoicacid.com]

- 4. tert-Butyl 4-(aminomethyl)benzoate | C12H17NO2 | CID 14514888 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: tert-Butyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-butyl 4-(1-aminoethyl)benzoate. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide also includes information on closely related and structurally similar compounds to offer a comparative context for research and development activities.

Physicochemical Properties

Deduced and Calculated Properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₉NO₂ | Deduced from structure |

| Molecular Weight | 221.30 g/mol | Calculated |

For comparative purposes, the table below summarizes the known physicochemical properties of two structurally related compounds: tert-butyl 4-(aminomethyl)benzoate and tert-butyl 4-aminobenzoate.

Properties of Structurally Related Compounds:

| Property | tert-Butyl 4-(aminomethyl)benzoate | tert-Butyl 4-aminobenzoate |

| Molecular Weight | 207.27 g/mol | 193.24 g/mol [1][2][3][4] |

| Chemical Formula | C₁₂H₁₇NO₂ | C₁₁H₁₅NO₂[1][2][3][4] |

| CAS Number | 107045-28-3 | 18144-47-3[1][2][3][4] |

Structural Analysis

The structural differences between this compound and its related compounds are illustrated in the diagram below. The key distinction lies in the substituent at the 4-position of the benzoate ring.

Caption: Structural relationship between the target compound and its analogs.

Experimental Protocols

Currently, there are no established and publicly documented experimental protocols specifically for the synthesis or analysis of this compound.

Researchers interested in the synthesis of this compound may consider adapting existing methods for the synthesis of similar amino acid esters or by performing a nucleophilic substitution on a suitable precursor. A potential synthetic route could involve the reaction of a protected 1-(4-(tert-butoxycarbonyl)phenyl)ethan-1-one with an aminating agent, followed by deprotection.

Illustrative Hypothetical Synthesis Workflow:

Caption: A potential, non-validated synthetic pathway for this compound.

Conclusion

This technical guide summarizes the available information on this compound. While direct experimental data is scarce, the calculated molecular weight and deduced chemical formula provide a foundational starting point for researchers. The provided data on related compounds can serve as a valuable reference for predicting the properties and reactivity of the target molecule. Further experimental investigation is necessary to fully characterize this compound.

References

Technical Guide: Physicochemical Properties of Tert-butyl Benzoate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the chemical properties, experimental protocols, and spectral data of tert-butyl 4-(1-aminoethyl)benzoate did not yield any specific results. This compound appears to be poorly documented in publicly available scientific literature and chemical databases.

However, significant data is available for two closely related structural isomers: tert-butyl 4-aminobenzoate and tert-butyl 4-(aminomethyl)benzoate . This guide provides a comprehensive overview of the chemical properties and relevant experimental data for these two compounds, which may serve as a valuable reference for researchers interested in this class of molecules.

Tert-butyl 4-aminobenzoate

Tert-butyl 4-aminobenzoate is an aromatic compound featuring a tert-butyl ester and an amino group attached to a benzene ring. It is commonly used in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other fine chemicals.[1]

Chemical Properties

A summary of the key chemical and physical properties of tert-butyl 4-aminobenzoate is presented in the table below.

| Property | Value | Source |

| CAS Number | 18144-47-3 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | 322.4 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.078 g/cm³ (Predicted) | [4][5] |

| Appearance | White to off-white solid or crystalline powder | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] | |

| InChIKey | KYORUZMJUKHKFS-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)c1ccc(N)cc1 |

Spectral Data

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.79 (d, J=8.6 Hz, 2H), 6.61 (d, J=8.6 Hz, 2H), 4.00 (br s, 2H, NH₂), 1.56 (s, 9H, C(CH₃)₃) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.9 (C=O), 150.4 (ArC), 131.3 (ArCH), 121.7 (ArC), 113.7 (ArCH), 80.0 (C(CH₃)₃), 28.3 (C(CH₃)₃) | [6] |

| IR (neat) νₘₐₓ | 3415, 3345, 3235, 2972, 1682, 1598, 1367, 1287, 1154, 1115 cm⁻¹ | [6] |

| HRMS (m/z) | [M+H]⁺ Calculated for C₁₁H₁₆NO₂: 194.1176, Found: 194.1179 | [6] |

Experimental Protocols

Synthesis of tert-Butyl 4-aminobenzoate [5][6]

This protocol describes the synthesis of tert-butyl 4-aminobenzoate from tert-butyl 4-nitrobenzoate via catalytic hydrogenation.

-

Materials:

-

tert-Butyl 4-nitrobenzoate (4.75 g, 21.279 mmol)

-

Methanol (MeOH, 200 ml)

-

10% Palladium on carbon (Pd/C, 475 mg)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Celite

-

-

Procedure:

-

Dissolve tert-butyl 4-nitrobenzoate in methanol in a suitable reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and purge with nitrogen gas.

-

Re-evacuate the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere for 5 hours, or until the reaction is complete (monitored by TLC).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the product as a white solid.

-

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. tert-Butyl 4-aminobenzoate = 98.0 NT 18144-47-3 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Reliable Chemical Trading Partner, Professional 4-AMINOBENZOIC ACID TERT-BUTYL ESTER Supply [methylbenzoate-benzoicacid.com]

- 5. tert-Butyl 4-aminobenzoate CAS#: 18144-47-3 [amp.chemicalbook.com]

- 6. tert-Butyl 4-aminobenzoate | 18144-47-3 [chemicalbook.com]

Elucidation of the Structure of Tert-butyl 4-(1-aminoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the structure of tert-butyl 4-(1-aminoethyl)benzoate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust synthetic pathway and presents predicted spectroscopic data based on established chemical principles and analysis of analogous structures. Detailed experimental protocols for the synthesis of the target compound and its precursor are provided, alongside predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to facilitate its identification and characterization.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, featuring a tert-butyl ester at the 4-position and a 1-aminoethyl group at the 1-position of the benzene ring.

IUPAC Name: this compound Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol CAS Number: Not available

The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Proposed Synthesis

A two-step synthesis is proposed for this compound, starting from the commercially available 4-acetylbenzoic acid. The first step involves the esterification of the carboxylic acid to form the tert-butyl ester, followed by reductive amination of the ketone to the primary amine.

Figure 2: Proposed synthetic workflow.

Experimental Protocol: Synthesis of tert-butyl 4-acetylbenzoate

Reaction: 4-Acetylbenzoic acid is esterified using tert-butanol in the presence of a catalyst to yield tert-butyl 4-acetylbenzoate.

Materials:

-

4-Acetylbenzoic acid

-

tert-Butanol

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-acetylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-acetylbenzoate.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Reaction: The ketone group of tert-butyl 4-acetylbenzoate is converted to a primary amine using a modern reductive amination protocol. A one-pot reaction using ammonia and a reducing agent is proposed.

Materials:

-

tert-butyl 4-acetylbenzoate

-

Ammonia (7 N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol, anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

Procedure:

-

Dissolve tert-butyl 4-acetylbenzoate (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add a solution of ammonia in methanol (7 N, 10-20 equivalents).

-

Add a few drops of glacial acetic acid to catalyze imine formation (to a pH of ~6-7).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) in anhydrous methanol.

-

Slowly add the reducing agent solution to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add saturated sodium bicarbonate solution to the aqueous residue and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic solution to yield the crude product.

-

Purify by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient with a small percentage of triethylamine to prevent the amine from sticking to the silica) to afford pure this compound.

Spectroscopic Data Elucidation

The following spectroscopic data are predicted for this compound based on the analysis of its structural features and comparison with analogous compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to ester) |

| ~7.40 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to aminoethyl) |

| ~4.20 | q, J ≈ 6.5 Hz | 1H | -CH (NH₂)CH₃ |

| ~1.60 | s | 9H | -C(CH₃ )₃ |

| ~1.45 | d, J ≈ 6.5 Hz | 3H | -CH(NH₂) CH₃ |

| ~1.70 (broad) | s | 2H | -NH₂ |

Rationale:

-

The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing ester group will be downfield (~7.95 ppm), while those ortho to the electron-donating aminoethyl group will be upfield (~7.40 ppm).

-

The methine proton of the aminoethyl group will be a quartet due to coupling with the adjacent methyl group.

-

The nine protons of the tert-butyl group will appear as a sharp singlet.

-

The methyl protons of the aminoethyl group will be a doublet, coupling with the methine proton.

-

The amine protons will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C =O (ester) |

| ~150.0 | Ar-C -CH(NH₂)CH₃ |

| ~129.5 | Ar-C H (ortho to ester) |

| ~128.0 | Ar-C -C=O |

| ~125.0 | Ar-C H (ortho to aminoethyl) |

| ~81.0 | -C (CH₃)₃ |

| ~51.0 | -C H(NH₂)CH₃ |

| ~28.0 | -C(C H₃)₃ |

| ~25.0 | -CH(NH₂)C H₃ |

Rationale:

-

The carbonyl carbon of the ester will be the most downfield signal.

-

The aromatic carbons will appear in the typical range of 125-150 ppm. The carbon attached to the ester group will be deshielded, while the carbon attached to the aminoethyl group will be shielded.

-

The quaternary carbon of the tert-butyl group will appear around 81.0 ppm.

-

The methine carbon of the aminoethyl group will be around 51.0 ppm.

-

The methyl carbons of the tert-butyl and ethyl groups will be the most upfield signals.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, broad | N-H stretch (primary amine, two bands) |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1610, ~1500 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-O stretch (ester) |

Rationale:

-

The presence of a primary amine will be indicated by two N-H stretching bands in the 3300-3400 cm⁻¹ region.

-

A strong absorption around 1715 cm⁻¹ will confirm the presence of the ester carbonyl group.

-

Aromatic C=C stretching bands will be observed in the 1500-1610 cm⁻¹ region.

-

Strong C-O stretching bands characteristic of the tert-butyl ester will be present.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Proposed Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 165 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 148 | [M - C₄H₉O₂]⁺ |

| 120 | [C₈H₈O]⁺ |

| 106 | [C₇H₈N]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Rationale:

-

The molecular ion peak is expected at m/z 221.

-

A common fragmentation for tert-butyl esters is the loss of isobutylene (56 Da) to give the corresponding carboxylic acid cation.

-

Alpha-cleavage next to the amine is expected, leading to the loss of a methyl radical (15 Da) or the formation of the [C₇H₈N]⁺ fragment.

-

The tert-butyl cation at m/z 57 is expected to be a prominent peak.

Conclusion

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for tert-butyl 4-(1-aminoethyl)benzoate, a valuable building block in pharmaceutical and medicinal chemistry. This document details potential synthetic routes, experimental protocols for related transformations, and discusses strategies for stereoselective synthesis.

Introduction

This compound is a chiral amine derivative of benzoic acid. The presence of a primary amine at the benzylic position and a tert-butyl ester protecting group makes it a versatile intermediate for the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The tert-butyl ester provides steric hindrance and can be selectively cleaved under acidic conditions, while the amino group serves as a key handle for further functionalization.

Proposed Synthesis Pathways

A thorough review of the chemical literature suggests two primary retrosynthetic approaches to this compound, both originating from the readily available starting material, 4-acetylbenzoic acid.

Pathway A: Reductive Amination followed by Esterification

This pathway involves the initial formation of the amino acid intermediate, 4-(1-aminoethyl)benzoic acid, through reductive amination of 4-acetylbenzoic acid. This is followed by the protection of the carboxylic acid as a tert-butyl ester.

Pathway B: Esterification followed by Reductive Amination

Alternatively, the carboxylic acid of 4-acetylbenzoic acid can first be protected as a tert-butyl ester to form tert-butyl 4-acetylbenzoate. Subsequent reductive amination of the ketone functionality then yields the target molecule. This convergent approach may be more efficient as it avoids potential complications with the free amino acid in the esterification step.

The logical workflow for these two pathways can be visualized as follows:

Diagram of the two primary synthesis pathways for this compound.

Experimental Protocols

While a complete, unified experimental protocol for the synthesis of this compound is not available in a single source, the following sections provide detailed methodologies for the key transformations based on established procedures for similar substrates.

Synthesis of 4-(1-Aminoethyl)benzoic Acid (Pathway A, Step 1)

This procedure is adapted from a reported synthesis of the target intermediate.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, dissolve 4-acetylbenzoic acid in methanol saturated with ammonia.

-

Catalyst Addition: Add Raney nickel catalyst to the solution.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure (e.g., 80°C and high pressure).

-

Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system like water/acetone to yield 4-(1-aminoethyl)benzoic acid.

Quantitative Data for a Related Reductive Amination:

| Starting Material | Product | Reagents | Catalyst | Yield | Reference |

| Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | Ammonium chloride, Indium powder | - | 90% | [1] |

Tert-butylation of Carboxylic Acids (Pathway A, Step 2 & Pathway B, Step 1)

Several methods are available for the tert-butylation of carboxylic acids. A modern and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: Dissolve the carboxylic acid (either 4-(1-aminoethyl)benzoic acid or 4-acetylbenzoic acid) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) as a catalyst, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for a Related Tert-butylation:

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| Various carboxylic acids | Various tert-butyl esters | Di-tert-butyl dicarbonate, DMAP | Dichloromethane | High | [2] |

Reductive Amination of Ketones (Pathway B, Step 2)

The reductive amination of tert-butyl 4-acetylbenzoate can be achieved using a variety of reducing agents. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for this transformation.

Reaction Scheme:

Workflow for the asymmetric synthesis of this compound.

Data Summary

Table 1: Summary of Yields for Key Transformations

| Transformation | Starting Material | Product | Reagents | Yield | Reference |

| Reductive Amination | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | NH₄Cl, In | 90% | [1] |

| Tert-butylation | Carboxylic Acids | Tert-butyl Esters | (Boc)₂O, DMAP | High | [2] |

| Asymmetric Reductive Amination | Alkyl Aryl Ketones | Chiral Primary Amines | NH₄OAc, H₂, Ru/C₃-TunePhos | >90% ee | [3] |

Table 2: Spectral Data for a Related Compound: Ethyl 4-aminobenzoate

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H), 6.63 (d, 2H), 4.31 (q, 2H), 4.04 (br s, 2H), 1.36 (t, 3H) | [1] |

| ¹³C NMR (CDCl₃) | δ 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6 | [1] |

| IR (film, cm⁻¹) | 3424, 3345, 3224, 1685, 1636, 1598, 1515 | [1] |

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence starting from 4-acetylbenzoic acid. The more convergent pathway involving initial tert-butylation followed by reductive amination is likely the more efficient route. For applications requiring enantiopure material, asymmetric reductive amination using a chiral transition-metal catalyst presents a promising strategy. While specific experimental data for the target molecule is sparse, the protocols and data for related compounds provided in this guide offer a solid foundation for the development of a robust and efficient synthesis. Further process optimization and characterization of the final product and intermediates will be necessary for large-scale production and regulatory purposes.

References

Spectroscopic Data Analysis of Tert-butyl 4-(1-aminoethyl)benzoate: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 4-(1-aminoethyl)benzoate. These predictions are based on the known spectral data of analogous compounds such as tert-butyl 4-aminobenzoate and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Ar-H (ortho to -COOBu) |

| ~7.3-7.5 | Doublet | 2H | Ar-H (ortho to -CH(NH₂)CH₃) |

| ~4.2-4.4 | Quartet | 1H | -CH (NH₂)CH₃ |

| ~1.5-1.7 | Doublet | 3H | -CH(NH₂)CH₃ |

| 1.57 | Singlet | 9H | -C(CH₃ )₃ |

| (variable) | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C =O (ester) |

| ~150 | Ar-C -CH(NH₂)CH₃ |

| ~131 | Ar-C -H (ortho to -COOBu) |

| ~128 | Ar-C -H (ortho to -CH(NH₂)CH₃) |

| ~125 | Ar-C -COOBu |

| ~81 | -C (CH₃)₃ |

| ~50 | -C H(NH₂)CH₃ |

| ~28 | -C(C H₃)₃ |

| ~24 | -CH(NH₂)C H₃ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3400-3300 | N-H stretch (amine) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ester) |

| ~1610 | C=C stretch (aromatic) |

| ~1280 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 165 | [M - C(CH₃)₃]⁺ |

| 120 | [M - COOC(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, infuse the sample solution at a flow rate of 5-10 µL/min. For EI, introduce the sample via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Safety and Handling of Tert-butyl 4-(1-aminoethyl)benzoate and Structurally Related Analogs

Disclaimer: No specific safety and handling data for "Tert-butyl 4-(1-aminoethyl)benzoate" is publicly available. This guide provides information on structurally similar compounds, namely Tert-butyl 4-aminobenzoate and Tert-butyl 4-(aminomethyl)benzoate, to infer potential hazards and handling precautions. This information should be used as a preliminary guide only, and a comprehensive risk assessment should be conducted before handling "this compound".

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and available data for compounds structurally related to this compound. Due to the absence of specific data for the target compound, this guide emphasizes best practices for handling novel or uncharacterized chemical substances.

Compound Identification and Structural Analogs

The target compound, this compound, is a benzoate ester with a chiral 1-aminoethyl substituent. Its safety profile is not documented in readily available safety data sheets (SDS). Therefore, this guide will leverage data from the following commercially available, structurally related compounds:

-

Tert-butyl 4-aminobenzoate (CAS: 18144-47-3)[1][2][3][4][5][6]

-

Tert-butyl 4-(aminomethyl)benzoate (CAS: 107045-28-3)[7]

A key structural difference is the nature of the amino group at the 4-position of the benzoate ring. The following diagram illustrates these differences.

Caption: Structural relationship between the target compound and its analogs.

Hazard Identification and Classification

Based on the available data for Tert-butyl 4-aminobenzoate, the following hazards may be anticipated. It is crucial to handle this compound as if it possesses these hazards until specific data is available.

GHS Hazard Statements for Tert-butyl 4-aminobenzoate:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H317: May cause an allergic skin reaction.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the analog compounds. These values can provide an estimate for the properties of this compound.

| Property | Tert-butyl 4-aminobenzoate | Tert-butyl 4-(aminomethyl)benzoate |

| CAS Number | 18144-47-3[1][2][4][5][6] | 107045-28-3[7] |

| Molecular Formula | C11H15NO2[5][6] | C12H17NO2[7] |

| Molecular Weight | 193.24 g/mol [1][5][6] | 207.27 g/mol [7] |

| Appearance | White to almost white solid/powder to crystal[3][4][6] | Not specified |

| Melting Point | 108-110 °C[3][4][6] | Not specified |

| Boiling Point | 322.4 °C (Predicted)[3][4] | Not specified |

| Solubility | No data available[3] | Not specified |

Experimental Protocols: Safe Handling and Storage

Given the uncharacterized nature of this compound, a stringent protocol for handling potent or novel compounds should be followed.

4.1. General Handling Workflow

The following diagram outlines a general workflow for the safe handling of an uncharacterized chemical compound.

Caption: General workflow for handling uncharacterized chemical compounds.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves frequently and after any sign of contamination.

-

Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols can be generated, a respirator may be necessary.[3][8]

4.3. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood, especially when handling the solid form or preparing solutions.

-

An eyewash station and safety shower must be readily accessible.

4.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Based on analogs, the compound may be air and light-sensitive; storage under an inert atmosphere (e.g., argon) may be advisable.[8]

4.5. Spill and Accidental Release Measures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's environmental health and safety department.

-

Prevent the spill from entering drains or waterways.

-

Toxicological and Biological Information

No toxicological or biological data is available for this compound. For the analog, Tert-butyl 4-aminobenzoate, there is limited data, with most safety data sheets indicating that acute and chronic toxicity has not been thoroughly investigated.[3]

It is important to note that benzoate-containing compounds can have biological effects. For instance, sodium benzoate is known to be an inhibitor of D-amino acid oxidase.[9][10] Given the structural similarities, it is plausible that this compound could interact with various biological systems. Therefore, it should be handled with appropriate caution until its biological properties are determined.

First Aid Measures

In the event of exposure, follow these first-aid guidelines, based on the hazards of analog compounds:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction occurs.[8]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

- 1. tert-Butyl 4-aminobenzoate = 98.0 NT 18144-47-3 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl 4-aminobenzoate - Safety Data Sheet [chemicalbook.com]

- 4. tert-Butyl 4-aminobenzoate CAS#: 18144-47-3 [amp.chemicalbook.com]

- 5. Benzoic acid, 4-amino-, 1,1-dimethylethyl ester | C11H15NO2 | CID 233272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-aminobenzoesan tert-butylu = 98.0 NT 18144-47-3 [sigmaaldrich.com]

- 7. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Determination of sodium benzoate by chiral ligand exchange CE based on its inhibitory activity in D-amino acid oxidase mediated oxidation of D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to Determining the Solubility Profile of Tert-butyl 4-(1-aminoethyl)benzoate

For Immediate Release

Introduction: The Challenge of Novel Compounds

The specific compound, tert-butyl 4-(1-aminoethyl)benzoate, remains uncharacterized in publicly accessible scientific literature. Therefore, direct quantitative data on its solubility in various solvent systems is unavailable. This guide presents a practical approach for a research scientist to establish a comprehensive solubility profile for this and other novel compounds. The methodology involves referencing analogous structures, defining robust experimental protocols, and visualizing the workflow for clarity and reproducibility.

Physicochemical Properties of Structurally Related Analogs

To form a preliminary hypothesis on the solubility of this compound, it is instructive to examine the properties of commercially available, structurally related compounds: tert-butyl 4-aminobenzoate and tert-butyl 4-(aminomethyl)benzoate. The primary difference in the target compound is the substitution of a hydrogen atom on the aminomethyl group with a methyl group, which can be expected to slightly increase lipophilicity.

| Property | tert-Butyl 4-aminobenzoate | tert-Butyl 4-(aminomethyl)benzoate | This compound (Predicted) |

| CAS Number | 18144-47-3[1][2] | 107045-28-3[3] | Not Available |

| Molecular Formula | C11H15NO2[1][2] | C12H17NO2[3] | C13H19NO2 |

| Molecular Weight | 193.24 g/mol [1][2] | 207.27 g/mol | 221.30 g/mol |

| Appearance | White to almost white powder/crystal[1][2] | Not Specified | Likely a solid at room temperature |

| Melting Point | 108-110 °C[1][2] | Not Specified | Prediction requires experimental data |

| Predicted pKa | 2.43±0.10[2] | Not Specified | Expected to have a basic pKa due to the primary amine |

| Qualitative Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] | Not Specified | Expected to be soluble in common organic solvents and have pH-dependent aqueous solubility. |

Experimental Protocols for Solubility Determination

A systematic approach is required to determine the solubility of a new chemical entity. The following are standard, validated methods that can be employed.

Thermodynamic (Shake-Flask) Solubility Assay

This is the gold-standard method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (synthesized and purified)

-

Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC-UV or UPLC-MS/MS system for quantification

-

pH meter

Procedure:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure saturation.

-

Seal the vials and place them on a rotator in a temperature-controlled chamber (e.g., 25 °C and 37 °C) to allow for equilibration. A minimum of 24-48 hours is typically required to reach equilibrium.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or other suitable analytical method against a standard curve.

-

For aqueous buffers, measure the pH of the saturated solution.

Kinetic Aqueous Solubility Screening (High-Throughput)

This method is useful for early-stage discovery to quickly assess the solubility under non-equilibrium conditions.

Objective: To rapidly estimate the aqueous solubility from a DMSO stock solution.

Materials:

-

High-concentration DMSO stock solution of the test compound (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates (one for DMSO stock, one for the assay)

-

Automated liquid handler (optional)

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity

Procedure:

-

Add the aqueous buffer to the wells of the assay plate.

-

Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

-

Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is observed is considered the kinetic solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound.

Caption: A generalized workflow for determining the solubility profile of a new chemical entity.

Conclusion

While direct solubility data for this compound is not currently in the public domain, a robust and reliable solubility profile can be generated through systematic experimental investigation. By referencing the properties of structural analogs and employing established methodologies such as the shake-flask and kinetic solubility assays, researchers can obtain the critical data needed for formulation development, preclinical studies, and further chemical synthesis. This guide provides the necessary framework for these essential experimental undertakings.

References

A Technical Guide to the Chiral Resolution of Tert-butyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral resolution of tert-butyl 4-(1-aminoethyl)benzoate, a key chiral building block in pharmaceutical synthesis. This document details experimental protocols for diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography, supported by quantitative data and workflow visualizations to aid in the selection and implementation of the most suitable resolution strategy.

Introduction

The enantiomers of chiral amines often exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical requirement in drug development. This compound is a valuable intermediate, and its effective chiral resolution is paramount for the synthesis of single-enantiomer drugs. This guide explores the primary techniques for separating the racemic mixture of this compound into its constituent enantiomers.

Diastereomeric Salt Crystallization

Classical resolution via the formation of diastereomeric salts is a robust and scalable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

Objective: To separate the (R)- and (S)-enantiomers of this compound by forming diastereomeric salts with L-(+)-tartaric acid.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a 250 mL flask.

-

In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid (e.g., 0.5 equivalents, which can be optimized) in 50 mL of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.

-

-

Fractional Crystallization:

-

Concentrate the solution on a rotary evaporator to approximately 50 mL.

-

Add ethyl acetate as an anti-solvent until turbidity is observed.

-

Gently heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to promote crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate.

-

The mother liquor, containing the more soluble diastereomeric salt, is set aside.

-

-

Recrystallization (Optional but Recommended):

-

To improve diastereomeric purity, recrystallize the collected crystals from a suitable solvent system (e.g., methanol/ethyl acetate).

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt crystals in water.

-

Basify the aqueous solution to pH > 10 with 1 M NaOH solution.

-

Extract the liberated free amine with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Isolation of the Other Enantiomer:

-

Treat the mother liquor from step 2 in the same manner as the isolated crystals (step 4) to recover the other enantiomer. The enantiomeric excess can be improved by further recrystallization of the corresponding diastereomeric salt.

-

Visualization of Diastereomeric Salt Crystallization Workflow

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. Typically, a lipase is used to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Objective: To achieve kinetic resolution of racemic this compound via enantioselective hydrolysis of a corresponding N-acylated derivative using Candida antarctica Lipase B (CALB).

Materials:

-

Racemic N-acetyl-tert-butyl 4-(1-aminoethyl)benzoate (prepared from the racemic amine)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Phosphate buffer (pH 7.0)

-

tert-Butyl methyl ether (MTBE)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and heating plate

Procedure:

-

Enzymatic Reaction:

-

To a solution of racemic N-acetyl-tert-butyl 4-(1-aminoethyl)benzoate (5.0 g) in 100 mL of MTBE, add 100 mL of phosphate buffer (pH 7.0).

-

Add immobilized CALB (e.g., 500 mg) to the biphasic mixture.

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed, dried, and reused.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted N-acetyl-tert-butyl 4-(1-aminoethyl)benzoate enantiomer.

-

Acidify the combined aqueous layers to pH 2 with 1 M HCl.

-

Extract the product (the hydrolyzed amine) with MTBE.

-

Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the other enantiomer of this compound. Note that the hydrolysis removes the acetyl group.

-

Visualization of Enzymatic Kinetic Resolution Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of this compound using chiral HPLC.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar phase)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Diethylamine (DEA) or other basic modifier (optional, for peak shape improvement)

-

Sample of racemic this compound dissolved in the mobile phase

Procedure:

-

System Preparation:

-

Install the chiral column in the HPLC system.

-

Prepare the mobile phase, a mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane:IPA. A small amount of a basic modifier like DEA (e.g., 0.1%) can be added to the IPA to improve peak shape.

-

Purge the HPLC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved.

-

-

Analysis:

-

Prepare a dilute solution of the racemic sample in the mobile phase (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Run the chromatogram and monitor the elution of the enantiomers with the UV detector at a suitable wavelength (e.g., 254 nm).

-

Optimize the mobile phase composition (the ratio of hexane to IPA) and flow rate to achieve baseline separation of the two enantiomeric peaks.

-

-

Preparative Separation (Optional):

-

For preparative scale separation, use a larger dimension chiral column and inject larger volumes of a more concentrated sample.

-

Collect the fractions corresponding to each enantiomeric peak as they elute from the detector.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

-

Visualization of Chiral Chromatography Workflow

Caption: Workflow for Chiral Chromatographic Separation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the chiral resolution methods described. The values are representative for the resolution of similar aromatic amines and may require optimization for this compound.

| Resolution Method | Key Parameter | Typical Value | Notes |

| Diastereomeric Salt Crystallization | Diastereomeric Excess (de) | >98% | After one or two recrystallizations. |

| Yield (single enantiomer) | 30-45% | Theoretical maximum is 50%. | |

| Enzymatic Kinetic Resolution | Enantiomeric Excess (ee) | >99% | For both substrate and product at ~50% conversion. |

| Conversion | ~50% | Optimal for achieving high ee for both components. | |

| Yield (single enantiomer) | ~45% | Theoretical maximum is 50%. | |

| Chiral Chromatography (Preparative) | Enantiomeric Excess (ee) | >99.5% | Dependent on the degree of peak separation. |

| Recovery | >90% | Dependent on the scale and efficiency of collection. |

Conclusion

The chiral resolution of this compound can be effectively achieved through several established methods. Diastereomeric salt crystallization is a classical, cost-effective method suitable for large-scale production. Enzymatic kinetic resolution offers high enantioselectivity under mild conditions and is a "greener" alternative. Chiral chromatography provides excellent separation for both analytical and preparative purposes, yielding enantiomers of very high purity. The choice of the optimal method will depend on factors such as the desired scale of production, cost considerations, and the required level of enantiomeric purity. The protocols and data presented in this guide serve as a solid foundation for the development of a robust and efficient chiral resolution process for this important pharmaceutical intermediate.

An In-depth Technical Guide to the Historical Synthesis of Tert-butyl 4-(1-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic methodologies for tert-butyl 4-(1-aminoethyl)benzoate, a chiral building block of significant interest in pharmaceutical development. The document details key experimental protocols, presents comparative data in structured tables, and visualizes synthetic workflows using Graphviz diagrams.

Introduction

This compound is a valuable chiral amine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structure combines a protected carboxylic acid function with a chiral aminoethyl group, making it a versatile scaffold for drug discovery. Historically, the synthesis of such chiral amines has relied on classical methods, including the resolution of racemic mixtures and the use of chiral auxiliaries. This guide explores these foundational techniques and contrasts them with more modern, efficient approaches.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary historical strategies for introducing the chiral amine functionality:

-

Racemic Synthesis and Chiral Resolution: This approach involves the non-stereoselective synthesis of the amine followed by separation of the enantiomers.

-

Asymmetric Synthesis via Chiral Auxiliary: This method employs a chiral molecule to direct the stereochemical outcome of the amine formation, followed by its removal.

A key precursor for both strategies is tert-butyl 4-acetylbenzoate .

Synthesis of Key Precursor: tert-Butyl 4-acetylbenzoate

The synthesis of tert-butyl 4-acetylbenzoate is typically a two-step process starting from commercially available p-methylacetophenone.

Step 1: Oxidation of p-Methylacetophenone to 4-Acetylbenzoic Acid

A common historical method for this transformation is the oxidation of the methyl group using a strong oxidizing agent like potassium permanganate[1][2].

Experimental Protocol:

-

To a reaction vessel, add 4-methylacetophenone, water, and a catalytic amount of anhydrous zinc chloride[2].

-

Stir the mixture and heat to approximately 35-45°C.

-

Potassium permanganate is added portion-wise, maintaining the reaction temperature between 48-55°C[2].

-

After the addition is complete, the reaction is held at 40-45°C for 1.5 hours[2].

-

The mixture is then cooled, and the crude 4-acetylbenzoic acid is isolated by filtration[2].

-

Recrystallization from a suitable solvent like anhydrous acetic acid can be performed for purification[2].

| Parameter | Value | Reference |

| Starting Material | p-Methylacetophenone | [1][2] |

| Oxidizing Agent | Potassium Permanganate | [1][2] |

| Catalyst | Anhydrous Zinc Chloride | [2] |

| Reaction Temp. | 35-55°C | [2] |

| Typical Yield | High | [1] |

Step 2: Esterification of 4-Acetylbenzoic Acid

The carboxylic acid is then converted to its tert-butyl ester. A common method involves the formation of an acid chloride followed by reaction with tert-butanol.

Experimental Protocol:

-

Suspend 4-acetylbenzoic acid in dichloromethane.

-

Add oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) at room temperature and stir for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting acid chloride in chloroform and add tert-butanol.

-

Cool the solution in an ice bath and slowly add pyridine, maintaining the temperature around 12°C.

-

After stirring, concentrate the mixture and dissolve the residue in a suitable organic solvent like toluene.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain tert-butyl 4-acetylbenzoate, which can be further purified by recrystallization from hexane.

| Parameter | Value | Reference |

| Starting Material | 4-Acetylbenzoic Acid | |

| Reagents | Oxalyl Chloride, DMF, tert-Butanol, Pyridine | |

| Solvent | Dichloromethane, Chloroform, Toluene | |

| Typical Yield | ~69% |

Historical Synthesis Method 1: Racemic Synthesis and Chiral Resolution

This pathway involves the initial formation of a racemic mixture of the target amine, followed by the separation of the desired enantiomer.

Workflow for Racemic Synthesis and Resolution

Caption: Workflow for the synthesis of this compound via racemic synthesis and chiral resolution.

Step 3a: Leuckart-Wallach Reductive Amination

A classical method for the reductive amination of ketones is the Leuckart-Wallach reaction, which uses ammonium formate or formamide as both the amine source and the reducing agent[2][3].

Experimental Protocol:

-

Heat a mixture of tert-butyl 4-acetylbenzoate and ammonium formate (or formamide and formic acid)[2][3]. The reaction is typically run at elevated temperatures, often above 150°C[3][4].

-

The reaction produces the N-formyl derivative of the amine as an intermediate.

-

The N-formyl intermediate is then hydrolyzed, typically by heating with aqueous acid (e.g., HCl), to yield the racemic primary amine.

-

The product is then isolated by neutralization and extraction.

| Parameter | Value | Reference |

| Ketone Precursor | tert-Butyl 4-acetylbenzoate | |

| Reagents | Ammonium formate or Formamide/Formic Acid | [2][3][4] |

| Reaction Temp. | >150°C | [3][4] |

| Intermediate | N-formyl amine | [4] |

| Final Product | Racemic amine |

Step 4a: Chiral Resolution of the Racemic Amine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Common resolving agents for amines are chiral carboxylic acids like tartaric acid or mandelic acid[5][6].

Experimental Protocol:

-

Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).

-

Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

-

Allow the mixture to cool slowly to induce crystallization of one of the diastereomeric salts. The differing solubilities of the diastereomers allow for their separation[5].

-

Collect the crystals by filtration.

-

Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract the desired enantiomer into an organic solvent.

-

The other enantiomer can be recovered from the mother liquor.

| Parameter | Description | Reference |

| Method | Diastereomeric Salt Crystallization | [5][6] |

| Resolving Agents | Chiral acids (e.g., tartaric acid, mandelic acid) | [6] |

| Principle of Separation | Differential solubility of diastereomers | [5] |

Historical Synthesis Method 2: Asymmetric Synthesis using a Chiral Auxiliary

This more advanced historical approach introduces chirality during the synthesis, avoiding the need for resolution and the associated loss of 50% of the material. A common strategy involves the use of a chiral amine, such as (S)-α-methylbenzylamine, as a chiral auxiliary.

Workflow for Asymmetric Synthesis via Chiral Auxiliary

Caption: Workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

Step 3b: Condensation with a Chiral Amine

The ketone precursor is condensed with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine.

Experimental Protocol:

-

React tert-butyl 4-acetylbenzoate with (S)-α-methylbenzylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water, often in the presence of an acid catalyst.

Step 4b: Diastereoselective Reduction

The resulting chiral imine is then reduced. The stereocenter on the auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the secondary amine.

Experimental Protocol:

-

The chiral imine is reduced using a hydride reducing agent such as sodium borohydride (NaBH₄).

Step 5b: Removal of the Chiral Auxiliary

The chiral auxiliary is cleaved to yield the desired primary amine. This is typically achieved by hydrogenolysis.

Experimental Protocol:

-

The diastereomerically enriched secondary amine is subjected to catalytic hydrogenation (e.g., using palladium on carbon and H₂ gas). This cleaves the benzylic C-N bond of the auxiliary, which is converted to ethylbenzene, leaving the desired primary amine.

| Parameter | Description |

| Chiral Auxiliary | (S)-α-methylbenzylamine |

| Intermediate | Chiral Imine |

| Reduction | Diastereoselective (e.g., with NaBH₄) |

| Auxiliary Removal | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |

Modern Synthetic Approaches

For a contemporary perspective, it is important to note the development of more direct and efficient methods for asymmetric amination, which are of high interest to the target audience.

Catalytic Asymmetric Reductive Amination

Modern methods often employ transition metal catalysts with chiral ligands to achieve direct asymmetric reductive amination of ketones[7][8][9].

Conceptual Workflow:

Caption: Conceptual workflow for catalytic asymmetric reductive amination.

These reactions can proceed in a single pot with high enantioselectivity, using a hydrogen source and an ammonia equivalent[8]. For instance, a ruthenium/C₃-TunePhos catalytic system has been shown to be highly efficient for the direct reductive amination of alkyl aryl ketones with ammonium acetate and H₂[8].

Biocatalytic Reductive Amination

Enzymes, such as transaminases or amine dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral amines[10].

Conceptual Workflow:

Caption: Conceptual workflow for biocatalytic reductive amination.

These enzymatic reactions typically occur in aqueous media under mild conditions and can provide access to enantiomerically pure amines with high efficiency[10].

Conclusion

The historical synthesis of this compound has evolved from classical, multi-step procedures involving racemic synthesis and resolution to more elegant asymmetric strategies employing chiral auxiliaries. While these methods laid the foundation for chiral amine synthesis, modern advancements in catalytic and biocatalytic reductive amination now offer more direct, efficient, and sustainable routes to this valuable pharmaceutical intermediate. For drug development professionals, understanding this historical context provides an appreciation for the evolution of synthetic chemistry and the powerful tools now available for the construction of complex chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. erowid.org [erowid.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. onyxipca.com [onyxipca.com]

- 7. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 8. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct asymmetric reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocatalytic asymmetric amination of carbonyl functional groups - a synthetic biology approach to organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing tert-Butyl 4-(1-aminoethyl)benzoate

Disclaimer: The following application notes and protocols are based on established principles in asymmetric synthesis, particularly concerning the use of chiral benzylic amines as starting materials or auxiliaries. Direct literature precedents for the use of tert-butyl 4-(1-aminoethyl)benzoate in these specific transformations were not prominently found. Therefore, these protocols represent proposed synthetic routes that researchers can adapt and optimize.

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.[1] The stereochemistry of these amines is often crucial for their desired activity. This compound is a chiral primary amine that can serve as a valuable starting material for the synthesis of more complex chiral secondary and tertiary amines. Its inherent chirality can be leveraged to direct the stereochemical outcome of subsequent reactions. This document outlines potential applications of this compound in the synthesis of other chiral amines through diastereoselective N-alkylation and its use as a chiral auxiliary.

Application 1: Diastereoselective N-Alkylation for the Synthesis of Chiral Secondary Amines

The existing stereocenter in this compound can direct the addition of a new substituent to the nitrogen atom, leading to the formation of a chiral secondary amine with a specific diastereomer being favored.

Reaction Scheme

Caption: Diastereoselective N-alkylation of this compound.

Experimental Protocol

Materials:

-

This compound (either (R) or (S) enantiomer)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

A mild base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the mild base (e.g., K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral secondary amine.

-

Determine the diastereomeric ratio by chiral HPLC or NMR analysis of the purified product.

Expected Results (Hypothetical Data)

| Entry | Alkyl Halide (R-X) | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | K₂CO₃ | ACN | 85 | 85:15 |

| 2 | Methyl iodide | K₂CO₃ | DMF | 92 | 70:30 |

| 3 | Ethyl iodide | Et₃N | ACN | 78 | 75:25 |

| 4 | Allyl bromide | K₂CO₃ | ACN | 88 | 80:20 |

Application 2: this compound as a Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered. Here, we propose the use of this compound as a chiral auxiliary for the diastereoselective alkylation of an enolate to produce a chiral carboxylic acid.

Experimental Workflow

Caption: Workflow for using this compound as a chiral auxiliary.

Experimental Protocols

Step 1: Amide Formation

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (e.g., propionyl chloride, 1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the chiral amide, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add lithium diisopropylamide (LDA, 1.1 eq, as a solution in THF/hexanes) dropwise and stir for 1 hour at -78 °C to form the enolate.

-